Scientific Field: Environmental Science
Summary of Application: This research focuses on the degradation of a chloroacetanilide herbicide in natural waters using UV activated hydrogen peroxide, persulfate, and peroxymonosulfate processes. The study investigates the process under different conditions and compares it to the more conventional UV/H2O2 process.
Methods of Application: The UV/S2O82− and UV/H2O2 processes were most effective under acidic conditions (pH 5), while the UV/HSO5− process showed the highest degradation efficacy under basic conditions (pH > 8).
Scientific Field: Environmental Chemistry
Summary of Application: This research investigates the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A.
Results or Outcomes: The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively.
Scientific Field: Polymer Science
Summary of Application: This research focuses on the synthesis and characterization of cellulose-acetanilide ether and its antibacterial activity.
Methods of Application: Cellulose-acetanilide ethers were prepared by homogeneous etherification of microcrystalline or kraft cellulose with 2-Chloroacetanilide in LiCl/DMAc (8%) at 60 °C for 24 h under mild reaction conditions.
Results or Outcomes: The antibacterial experiment revealed excellent antibacterial activity of the cellulose-acetanilide ethers.
Scientific Field: Material Science
Summary of Application: Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes.
Results or Outcomes: The outcome is the production of stabilized cellulose ester varnishes.
Summary of Application: Acetanilide is used as an intermediate in the synthesis of rubber accelerators.
Results or Outcomes: The outcome is the production of rubber accelerators, which are important in the vulcanization process of rubber.
Scientific Field: Organic Chemistry
Summary of Application: Acetanilide is used in the synthesis of dyes and dye intermediates.
Results or Outcomes: The outcome is the production of various dyes and dye intermediates, which are important in the textile industry.
2'-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula . It features a chloro substituent on the aromatic ring of acetanilide, which contributes to its unique chemical properties. The compound is characterized by its white crystalline appearance and is soluble in organic solvents. It is considered hazardous, with potential health risks including skin sensitization and respiratory irritation upon exposure .
Several methods have been reported for synthesizing 2'-chloroacetanilide:
2'-Chloroacetanilide finds applications in various fields:
Interaction studies involving 2'-chloroacetanilide have focused on its reactivity with nucleophiles and other electrophiles. The compound's behavior in nucleophilic displacement reactions has been characterized, revealing insights into its stability and reactivity profile under different conditions. Such studies are crucial for understanding its potential applications in medicinal chemistry and materials science .
Several compounds share structural similarities with 2'-chloroacetanilide. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Acetanilide | Lacks the chloro substituent | |
4-Chloroacetanilide | Chloro group at para position | |
N-(4-Chlorophenyl)acetamide | Different substitution pattern on the aromatic ring |
The uniqueness of 2'-chloroacetanilide lies in its specific ortho-chloro substitution, which influences both its chemical reactivity and biological activity. This positional effect can lead to different pharmacological profiles compared to its analogs, making it a compound of interest in both synthetic chemistry and drug development.
Irritant